5-Hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one is a flavonoid compound, specifically a flavonol, which is a subclass of flavonoids. Flavonoids are polyphenolic compounds naturally occurring in plants and are known for their antioxidant properties. This compound is commonly found in various fruits, vegetables, and herbs and is known for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method involves the use of 2,4,6-trihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde under acidic conditions to form the chromen-4-one structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as various transcription factors .
Comparison with Similar Compounds
Quercetin: Another flavonol with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and antiviral activities.
Uniqueness: 5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and higher antioxidant potential compared to some other flavonols .
Properties
CAS No. |
744209-76-5 |
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Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-2-1-3-12-14(8)9(17)6-13(21-12)7-4-10(18)15(20)11(19)5-7/h1-6,16,18-20H |
InChI Key |
ZFZLITWAAVYXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
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